molecular formula C8H3F6NO2 B155462 4-Nitro-1,2-bis(trifluoromethyl)benzene CAS No. 1978-20-7

4-Nitro-1,2-bis(trifluoromethyl)benzene

Cat. No. B155462
M. Wt: 259.1 g/mol
InChI Key: QGNGVSKFAUEJDF-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

A mixture of 261 mg (1.00 mmol) of 3,4-bis(trifluoromethyl)nitrobenzene and 989 mg (5.23 mmol) of SnCl2 in 6 mL of ethanol was heated at 70° C. for 2 h. It was evaporated to dryness and the residue was treated with 1N NaOH to pH=13. White precipitate was observed. The mixture was extracted by CHCl3 (4×8 mL). The extract was dried (MgSO4) and evaporated to leave 228 mg (99%) of oil. 1H NMR (CDCl3), 4.167 (sb, 2), 6.803 (d, 1, J=7.41), 7.026 (s, 1), 7.579 (d, 1, J=8.58). 19F NMR (CDCl3), 55.014 (q, 3), 56.919 (q, 3).
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
989 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([N+:13]([O-])=O)[CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10].Cl[Sn]Cl>C(O)C>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[C:9]([F:10])([F:11])[F:12])[NH2:13]

Inputs

Step One
Name
Quantity
261 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1C(F)(F)F)[N+](=O)[O-])(F)F
Name
Quantity
989 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was treated with 1N NaOH to pH=13
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by CHCl3 (4×8 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(N)C=CC1C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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